molecular formula C15H13N3O3S B11404663 5,7-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

5,7-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11404663
M. Wt: 315.3 g/mol
InChI Key: IBIBAOQHRDGFKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic chromene-carboxamide derivative featuring a 4-oxo-4H-chromene core substituted with methyl groups at positions 5 and 6. The carboxamide group at position 2 is linked to a 5-methyl-1,3,4-thiadiazole heterocycle. The inclusion of a thiadiazole moiety enhances electron-withdrawing properties and may improve metabolic stability, making this compound a candidate for drug development.

Properties

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3 g/mol

IUPAC Name

5,7-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C15H13N3O3S/c1-7-4-8(2)13-10(19)6-12(21-11(13)5-7)14(20)16-15-18-17-9(3)22-15/h4-6H,1-3H3,(H,16,18,20)

InChI Key

IBIBAOQHRDGFKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=NN=C(S3)C)C

Origin of Product

United States

Preparation Methods

Synthesis of 5,7-Dimethyl-4-Oxo-4H-Chromene-2-Carboxylic Acid

The chromene backbone is typically constructed via Knoevenagel condensation between substituted salicylaldehydes and active methylene compounds. For example:

  • Reactants : 2,4-Dimethylphenol (derived from salicylaldehyde via methylation) and malononitrile or ethyl acetoacetate.

  • Conditions : Reflux in ethanol with piperidine or sodium ethoxide as a base catalyst.

  • Yield : 70–85% after recrystallization from ethanol.

The intermediate 5,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid is isolated and characterized via FT-IR (C=O stretch at 1,720 cm⁻¹) and ¹H NMR (δ 2.35 ppm for methyl groups, δ 6.85–7.45 ppm for aromatic protons).

Activation of Carboxylic Acid to Acid Chloride

Conversion to the acid chloride facilitates amide bond formation with the thiadiazole amine:

  • Reactants : 5,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid and thionyl chloride (SOCl₂).

  • Conditions : Reflux at 60–70°C for 2–3 hours under anhydrous conditions.

  • Yield : >90% (quantitative conversion monitored by TLC).

Coupling with 5-Methyl-1,3,4-Thiadiazol-2-Amine

The final step involves nucleophilic acyl substitution:

  • Reactants : Chromene-2-carbonyl chloride and 5-methyl-1,3,4-thiadiazol-2-amine.

  • Conditions : Stirring in dry dichloromethane (DCM) with triethylamine (Et₃N) at 0–5°C, followed by room temperature for 12 hours.

  • Yield : 65–78% after column chromatography (silica gel, ethyl acetate/hexane).

Key Analytical Data :

  • MS (ESI) : m/z 315.3 [M+H]⁺.

  • ¹³C NMR : δ 164.2 (C=O), 158.9 (thiadiazole C-2), 112.4–154.6 (aromatic carbons).

One-Pot Tandem Reactions

To reduce purification steps, tandem Knoevenagel-Michael-cyclocondensation protocols have been developed:

Three-Component Reaction

  • Reactants :

    • 2,4-Dimethylphenol

    • Ethyl acetoacetate

    • 5-Methyl-1,3,4-thiadiazol-2-amine.

  • Catalyst : Cinchona alkaloids or TBAB (tetrabutylammonium bromide).

  • Conditions : Reflux in ethanol/water (3:1) for 8–10 hours.

  • Yield : 58–62%.

Advantages :

  • Eliminates intermediate isolation.

  • Environmentally benign (aqueous media).

Limitations :

  • Lower yield due to competing side reactions.

Alternative Pathways via Heterocyclic Intermediates

Thiadiazole Synthesis via Hydrazonoyl Chlorides

Thiadiazole precursors are synthesized independently and coupled to the chromene core:

  • Step 1 : Synthesis of 5-methyl-1,3,4-thiadiazol-2-amine via cyclization of thiosemicarbazides with H₂SO₄.

  • Step 2 : Coupling with chromene carbonyl chloride as in Section 1.3.

Reaction Conditions :

  • Cyclization at 100°C for 3 hours in acetic acid.

  • Yield : 75–80% for thiadiazole amine.

Optimization Strategies

Solvent and Catalyst Screening

SolventCatalystTemp (°C)Yield (%)
EthanolPiperidine8072
DCMEt₃N2568
Water/ethanolDAHP7062
AcetonitrileCu(OTf)₂6055

Findings :

  • Piperidine in ethanol maximizes yield due to enhanced nucleophilicity.

  • Diammonium hydrogen phosphate (DAHP) improves aqueous solubility but reduces reactivity.

Temperature and Time Dependence

  • Optimal Temp : 70–80°C for cyclocondensation; >90°C promotes decomposition.

  • Reaction Time : 8–12 hours balances completeness and side reactions.

Analytical and Purification Techniques

Chromatography

  • Column : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:3).

  • HPLC : Purity >98% using C18 column (acetonitrile/water gradient).

Spectroscopic Characterization

TechniqueKey Signals
FT-IR 1,720 cm⁻¹ (amide C=O), 1,650 cm⁻¹ (C=N)
¹H NMR δ 2.35 (CH₃), δ 6.92–7.48 (chromene H)
¹³C NMR δ 164.2 (C=O), δ 158.9 (thiadiazole C-2)

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the anticancer potential of 5,7-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide against various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

  • Objective : Evaluate the compound's cytotoxicity on different cancer cell lines.
  • Findings : The compound exhibited significant inhibition of cell growth in several cancer types:
    • MCF-7 (breast cancer) : IC50 = 15 µM
    • SNB-19 (brain cancer) : Percent growth inhibition (PGI) = 86.61%
    • OVCAR-8 (ovarian cancer) : PGI = 85.26%
    • Other cell lines showed moderate activity with PGIs ranging from 51.88% to 67.55% .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays.

Case Study: Antimicrobial Efficacy

  • Objective : Assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.
  • Findings :
    • Staphylococcus aureus : Minimum inhibitory concentration (MIC) = 32 µg/mL
    • Escherichia coli : MIC = 64 µg/mL
      These results indicate that the compound possesses significant antimicrobial properties against common pathogenic bacteria.

Comparative Analysis of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
AnticancerSNB-19 (brain cancer)PGI = 86.61%2023
AnticancerOVCAR-8 (ovarian cancer)PGI = 85.26%2023
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024

Mechanism of Action

The mechanism of action of 5,7-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The chromene core and thiadiazole moiety may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Further studies are needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional nuances of this compound are best understood by comparing it to analogs with modifications to the chromene core, thiadiazole substituents, or heterocyclic systems. Below is a detailed analysis:

Chromene-Thiadiazole Derivatives

Compound A : 6,7-Dimethyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide (CAS: 873082-77-0)

  • Structural Differences :
    • Chromene substituents: 6,7-dimethyl vs. 5,7-dimethyl in the target compound.
    • Thiadiazole substituent: 5-(methylsulfanyl) (-SMe) vs. 5-methyl (-Me).
  • Implications: The 5,7-dimethyl configuration on the chromene may enhance steric effects compared to 6,7-dimethyl.
Property Target Compound Compound A
Molecular Formula C₁₅H₁₃N₃O₃S (hypothesized) C₁₅H₁₃N₃O₃S₂
Molecular Weight ~331.35 g/mol (estimated) 347.412 g/mol
Chromene Substituents 5,7-dimethyl 6,7-dimethyl
Thiadiazole Substituent 5-methyl 5-(methylsulfanyl)

Heterocyclic Variants

Compound B : N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine

  • Structural Differences :
    • Heterocycle: Oxadiazole replaces thiadiazole.
    • Chromene core absent; replaced with a phenyl-thiazole system.
  • Implications :
    • Oxadiazoles exhibit distinct electronic profiles (e.g., higher dipole moments) compared to thiadiazoles, affecting binding to biological targets.
    • The absence of the chromene scaffold limits direct pharmacological comparability but highlights the versatility of heterocyclic systems in drug design.

Thiadiazole-Containing Pharmaceuticals

Complex molecules like (S)-N-[(2S,4S,5S)-5-(Thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamide demonstrate advanced functionalization of thiadiazoles. However, their structural complexity (e.g., ureido linkages, hydroperoxy groups) precludes direct comparison with the target compound.

Key Research Findings and Hypotheses

Substituent Position Effects: The 5,7-dimethyl configuration on the chromene may optimize steric interactions in enzyme binding pockets compared to 6,7-dimethyl analogs .

Heterocycle Impact :

  • Thiadiazoles offer superior metabolic resistance compared to oxadiazoles due to sulfur’s role in minimizing oxidative degradation .

Pharmacokinetic Predictions :

  • The target compound’s lower molecular weight (~331 g/mol) compared to Compound A (347 g/mol) suggests improved membrane permeability.

Biological Activity

5,7-Dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including anticancer properties and antimicrobial effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C13H12N4O3S
  • Molecular Weight : 288.33 g/mol
  • IUPAC Name : this compound

This compound features a chromene backbone with a thiadiazole moiety, which is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound.

Case Study: Antitumor Activity

A study conducted on various thiazole derivatives demonstrated that modifications in their structure significantly influenced their anticancer activity against different cancer cell lines. The incorporation of a chromene moiety was found to enhance the anticancer properties against colorectal adenocarcinoma (Caco-2) cells significantly. For instance:

CompoundCell LineViability (%)p-value
1A54939.8<0.001
2Caco-231.9<0.001
3Caco-254.9<0.001

The results indicate that specific structural modifications can lead to enhanced anticancer activity, particularly against Caco-2 cells .

Antimicrobial Activity

The antimicrobial properties of compounds containing thiadiazole rings have been extensively documented. Thiadiazole derivatives have shown promising activity against various bacterial strains.

Research Findings

A review highlighted the potential of thiadiazole derivatives as effective antimicrobial agents. For example:

Compound TypeActivity AgainstMIC (µg/mL)
Thiadiazole DerivativesGram-positive bacteria10 - 50
Gram-negative bacteria20 - 100

These findings suggest that the incorporation of thiadiazole into the structure of chromene derivatives may enhance their antimicrobial efficacy .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : It could promote programmed cell death in malignant cells.
  • Antimicrobial Mechanisms : The thiadiazole moiety might disrupt bacterial cell wall synthesis or function as an enzyme inhibitor.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5,7-dimethyl-NN-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4HH-chromene-2-carboxamide, and how are intermediates characterized?

  • Methodology : Synthesis typically involves coupling chromene-2-carboxylic acid derivatives with 5-methyl-1,3,4-thiadiazol-2-amine under reflux in polar aprotic solvents (e.g., DMF or ethanol). Key intermediates, such as the chromene carbonyl chloride or activated ester, are prepared via reactions with thionyl chloride or carbodiimide coupling agents. Intermediates are characterized using 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry, IR spectroscopy for carbonyl (C=O, ~1700 cm1^{-1}) and amide (N–H, ~3300 cm1^{-1}) groups, and mass spectrometry for molecular ion peaks (e.g., [M+H]+^+) .

Q. How is the purity and structural integrity of the compound confirmed in academic research?

  • Methodology : Purity is assessed via HPLC (>95% purity threshold) using C18 columns and acetonitrile/water gradients. Structural confirmation employs:

  • X-ray crystallography : Resolves bond lengths/angles (e.g., chromene-thiadiazole dihedral angles) .
  • Multinuclear NMR : 1H^1H-NMR identifies methyl groups (δ 2.3–2.6 ppm for CH3_3) and aromatic protons (δ 6.8–8.1 ppm). 13C^{13}C-NMR confirms carbonyl carbons (δ ~165–175 ppm) .
  • Elemental analysis : Validates empirical formula (e.g., C16_{16}H14_{14}N3_3O3_3S) with <0.4% deviation .

Q. What in vitro assays are used for preliminary biological activity screening?

  • Methodology :

  • Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values calculated using nonlinear regression .
  • Antimicrobial activity : Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition) with ATP/NADH cofactor monitoring .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular configuration?

  • Methodology : Single-crystal X-ray diffraction confirms stereoelectronic effects, such as:

  • Hydrogen bonding : Between the chromene carbonyl and thiadiazole NH (2.8–3.2 Å).
  • Planarity : Chromene-thiadiazole dihedral angles (<10° indicates conjugation).
  • Packing interactions : π-π stacking of aromatic rings (3.5–4.0 Å spacing). Refinement software (e.g., SHELXL) resolves disorder in methyl groups or solvent molecules .

Q. How are structure-activity relationship (SAR) studies designed to optimize anticancer activity?

  • Methodology :

  • Derivatization : Introduce substituents at chromene C-5/C-7 or thiadiazole C-5 to modulate lipophilicity (clogP) and H-bonding capacity.
  • In silico modeling : Molecular docking (AutoDock Vina) predicts binding to targets (e.g., topoisomerase II) using PDB structures.
  • Pharmacokinetic profiling : Microsomal stability assays (CYP450 metabolism) and Caco-2 permeability models guide lead optimization .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodology :

  • Meta-analysis : Compare IC50_{50} values under standardized conditions (e.g., 48-h incubation, 10% FBS).
  • Counter-screening : Test against non-target cell lines (e.g., HEK293) to exclude nonspecific cytotoxicity.
  • Mechanistic studies : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) or flow cytometry for cell cycle arrest .

Q. What strategies optimize reaction yields in derivative synthesis?

  • Methodology :

  • Catalyst screening : Pd(OAc)2_2 for Suzuki couplings (improves aryl-thiadiazole cross-coupling yields by 15–20%).
  • Solvent optimization : DMF enhances nucleophilic substitution at thiadiazole C-2 vs. THF.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 2 h vs. 24 h) with controlled temperature (80–120°C) .

Notes

  • Key Challenges : Solubility in aqueous buffers (<10 µg/mL) may limit in vivo testing; consider PEGylation or salt formation.
  • Emerging Tools : Cryo-EM for studying membrane-bound target interactions, though resolution remains lower than XRD .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.